molecular formula C21H22BrN5OS B431517 N-(4-BROMOPHENYL)-2-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(4-BROMOPHENYL)-2-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B431517
M. Wt: 472.4g/mol
InChI Key: NDDMQAKUWWGSFQ-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a bromophenyl group, a cyclohexyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with an amine or another nucleophile.

    Attachment of the Cyclohexyl Group: This can be done through a Friedel-Crafts alkylation or a similar reaction.

    Formation of the Acetamide Linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases to deprotonate nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and bromophenyl group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-cyclohexyl-3-methylbenzamide
  • N-(4-bromophenyl)-4-methoxybenzylamine
  • N’-(4-bromophenyl)-N-cyclohexyl-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea

Uniqueness

N-(4-BROMOPHENYL)-2-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of the triazole ring and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H22BrN5OS

Molecular Weight

472.4g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H22BrN5OS/c22-16-8-10-17(11-9-16)24-19(28)14-29-21-26-25-20(15-5-4-12-23-13-15)27(21)18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14H2,(H,24,28)

InChI Key

NDDMQAKUWWGSFQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CN=CC=C4

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

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